molecular formula C8H6F3NO2 B6158100 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one CAS No. 1060807-14-8

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one

Cat. No.: B6158100
CAS No.: 1060807-14-8
M. Wt: 205.13 g/mol
InChI Key: WWTWLCYJBYYPHS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C8H8F3NO2. This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridine moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanol

Uniqueness

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one is unique due to the presence of both trifluoromethyl and methoxypyridine groups, which confer distinct chemical and physical properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential for biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves the introduction of a trifluoromethyl group onto a pyridine ring, followed by the addition of a methoxy group and a ketone functional group onto the ethane backbone.", "Starting Materials": [ "2,6-difluoropyridine", "methyl magnesium bromide", "1,1,1-trifluoroacetone", "copper(I) iodide", "potassium carbonate", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "2,6-difluoropyridine is reacted with methyl magnesium bromide in the presence of copper(I) iodide to form 6-methyl-2,6-difluoropyridine.", "1,1,1-trifluoroacetone is reacted with potassium carbonate in methanol to form 2,2,2-trifluoro-1-hydroxyethan-1-one.", "6-methyl-2,6-difluoropyridine is reacted with 2,2,2-trifluoro-1-hydroxyethan-1-one in the presence of sodium borohydride to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is reacted with acetic anhydride in the presence of sulfuric acid to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate is reacted with sodium hydroxide in ethanol to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is reacted with acetic anhydride in the presence of sulfuric acid to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate.", "2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-acetate is reacted with sodium hydroxide in ethanol to form 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one." ] }

CAS No.

1060807-14-8

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone

InChI

InChI=1S/C8H6F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4H,1H3

InChI Key

WWTWLCYJBYYPHS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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